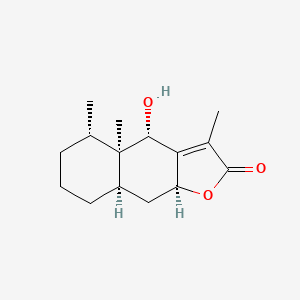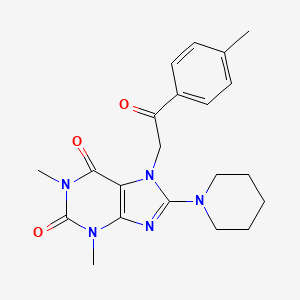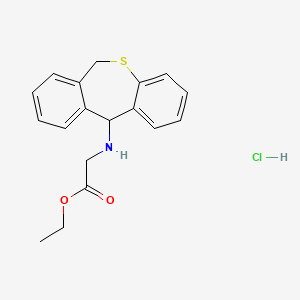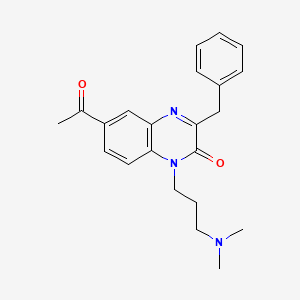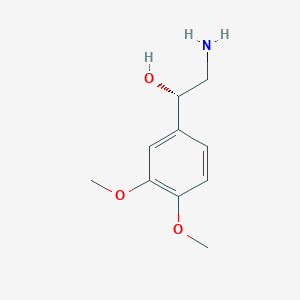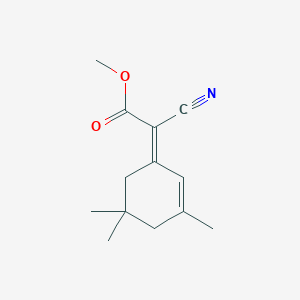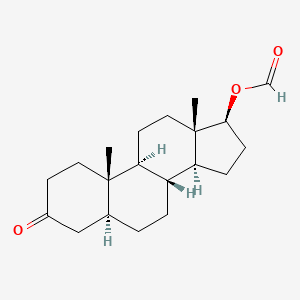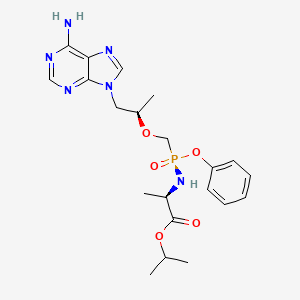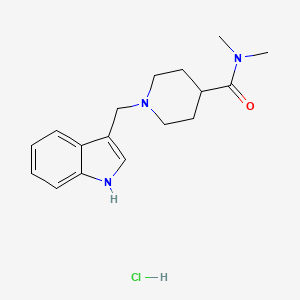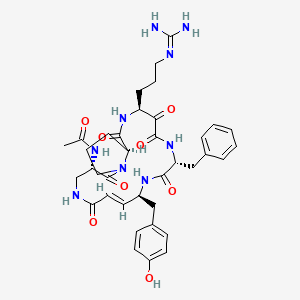
Cyclotheonamide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotheonamide B is a naturally occurring cyclic peptide isolated from the marine sponge Theonella swinhoei. This compound is known for its potent inhibitory activity against serine proteases, such as thrombin. This compound contains unique amino acids, including vinylogous tyrosine and α-ketoarginine, which were previously unknown in nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of Cyclotheonamide B involves a flexible, convergent approach starting from constituent amino acids. Conventional benzyl-, t-butyl-, and allyl-based protecting groups are used in the synthesis . The synthesis can be divided into two key segments: segment A (a tripeptide consisting of l-proline, l-α-hydroxy-β-homoarginine, and d-phenylalanine) and segment B (a dipeptide consisting of vinylogous l-tyrosine and l-2,3-diaminopropanoic acid) . These segments are then coupled using peptide coupling reagents such as TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronoium hexafluorophosphate) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthesis process. The compound is primarily synthesized in research laboratories for scientific studies.
Análisis De Reacciones Químicas
Types of Reactions
Cyclotheonamide B undergoes various chemical reactions, including:
Oxidation: The presence of vinylogous tyrosine allows for oxidation reactions.
Reduction: Reduction reactions can occur at the α-ketoarginine residue.
Substitution: Substitution reactions are possible at the amino acid residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vinylogous tyrosine can lead to the formation of quinone derivatives.
Aplicaciones Científicas De Investigación
Cyclotheonamide B has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and macrocyclization.
Biology: Investigated for its inhibitory effects on serine proteases, making it a valuable tool in enzymology studies.
Medicine: Potential therapeutic applications due to its ability to inhibit thrombin, which is involved in blood clotting.
Industry: Limited industrial applications, primarily used in research settings.
Mecanismo De Acción
Cyclotheonamide B exerts its effects by inhibiting serine proteases, such as thrombin. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis . The unique amino acids, vinylogous tyrosine and α-ketoarginine, play a crucial role in this inhibitory activity.
Comparación Con Compuestos Similares
Cyclotheonamide B is part of a family of cyclic peptides known as cyclotheonamides. Similar compounds include:
Cyclotheonamide A: Another cyclic peptide from Theonella swinhoei with similar inhibitory activity against serine proteases.
This compound is unique due to its specific amino acid composition and potent inhibitory activity against thrombin, making it a valuable compound for scientific research.
Propiedades
Número CAS |
129033-05-2 |
|---|---|
Fórmula molecular |
C37H47N9O8 |
Peso molecular |
745.8 g/mol |
Nombre IUPAC |
N-[(3S,7E,9S,12R,16S,19S)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]acetamide |
InChI |
InChI=1S/C37H47N9O8/c1-22(47)42-29-21-41-31(49)16-13-25(19-24-11-14-26(48)15-12-24)43-33(51)28(20-23-7-3-2-4-8-23)45-35(53)32(50)27(9-5-17-40-37(38)39)44-34(52)30-10-6-18-46(30)36(29)54/h2-4,7-8,11-16,25,27-30,48H,5-6,9-10,17-21H2,1H3,(H,41,49)(H,42,47)(H,43,51)(H,44,52)(H,45,53)(H4,38,39,40)/b16-13+/t25-,27+,28-,29+,30+/m1/s1 |
Clave InChI |
KVILZKPCTDRTNA-XRBZIDJVSA-N |
SMILES isomérico |
CC(=O)N[C@H]1CNC(=O)/C=C/[C@@H](NC(=O)[C@H](NC(=O)C(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
SMILES canónico |
CC(=O)NC1CNC(=O)C=CC(NC(=O)C(NC(=O)C(=O)C(NC(=O)C2CCCN2C1=O)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


